Butyltripropylammonium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

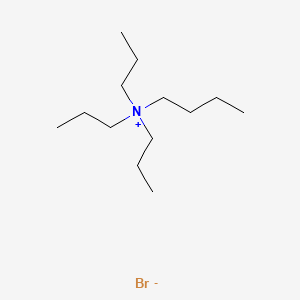

Butyltripropylammonium bromide is a useful research compound. Its molecular formula is C13H30BrN and its molecular weight is 280.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

BTPAB is characterized by its ability to dissolve in both organic solvents and water, making it an effective phase transfer catalyst. Its structure allows it to facilitate the transfer of ions across immiscible phases, which is crucial in many chemical reactions.

Phase Transfer Catalysis

Overview:

Phase transfer catalysis (PTC) involves the acceleration of reactions between reactants in different phases (typically aqueous and organic). BTPAB acts as a catalyst that enhances the solubility of ionic reactants in organic solvents.

Applications:

- Synthesis of Organic Compounds: BTPAB is utilized in the synthesis of various organic compounds, including esters and ethers. It helps in the reaction between nucleophiles and electrophiles by transferring the nucleophile from the aqueous phase to the organic phase.

- Example Reaction: The reaction of sodium phenoxide with alkyl halides to produce phenyl ethers can be efficiently catalyzed by BTPAB.

Table 1: Comparison of Phase Transfer Catalysts

| Catalyst | Efficiency | Reaction Type |

|---|---|---|

| BTPAB | High | Nucleophilic substitutions |

| Tetrabutylammonium bromide | Medium | Nucleophilic substitutions |

| Benzyltriethylammonium chloride | Low | Aromatic substitutions |

Synthesis of Nanomaterials

Overview:

BTPAB has been employed in the synthesis of nanomaterials due to its surfactant properties. It can stabilize nanoparticles during synthesis, preventing agglomeration.

Applications:

- Metal Nanoparticles: BTPAB facilitates the reduction of metal salts to form stable metal nanoparticles, which are useful in catalysis and electronics.

- Case Study: Research demonstrated that using BTPAB in the synthesis of silver nanoparticles resulted in uniform particle size distribution and enhanced catalytic activity compared to other surfactants.

Biological Applications

Overview:

Recent studies have explored the use of BTPAB in biological systems, particularly as a drug delivery agent due to its ability to encapsulate hydrophilic drugs within lipophilic carriers.

Applications:

- Drug Delivery Systems: BTPAB can enhance the bioavailability of poorly soluble drugs by forming complexes that improve solubility.

- Case Study: A study on the delivery of anti-cancer drugs showed that formulations containing BTPAB significantly improved drug absorption and efficacy in vitro.

Environmental Applications

Overview:

BTPAB's properties make it suitable for environmental applications, particularly in wastewater treatment where it can assist in removing heavy metals.

Applications:

- Heavy Metal Ion Removal: BTPAB can be used to extract heavy metal ions from aqueous solutions through complexation.

- Case Study: In experiments involving wastewater from industrial processes, BTPAB effectively reduced lead and cadmium concentrations below regulatory limits.

Propiedades

Número CAS |

61175-77-7 |

|---|---|

Fórmula molecular |

C13H30BrN |

Peso molecular |

280.29 g/mol |

Nombre IUPAC |

butyl(tripropyl)azanium;bromide |

InChI |

InChI=1S/C13H30N.BrH/c1-5-9-13-14(10-6-2,11-7-3)12-8-4;/h5-13H2,1-4H3;1H/q+1;/p-1 |

Clave InChI |

SXUONWAMSFNGTD-UHFFFAOYSA-M |

SMILES |

CCCC[N+](CCC)(CCC)CCC.[Br-] |

SMILES canónico |

CCCC[N+](CCC)(CCC)CCC.[Br-] |

Key on ui other cas no. |

61175-77-7 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.